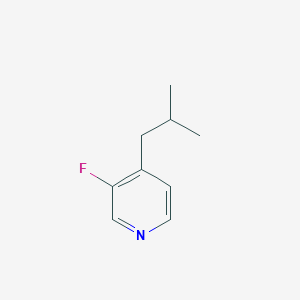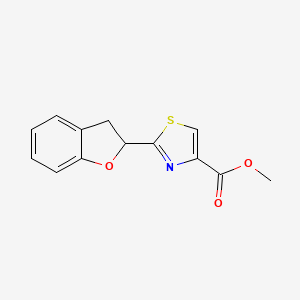![molecular formula C15H15NO4 B13681131 2-(1,4-Dioxaspiro[4.4]nonan-6-yl)isoindoline-1,3-dione](/img/structure/B13681131.png)
2-(1,4-Dioxaspiro[4.4]nonan-6-yl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,4-Dioxaspiro[4.4]nonan-6-yl)isoindoline-1,3-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound features an isoindoline-1,3-dione moiety fused with a 1,4-dioxaspiro[4.4]nonane ring system. Isoindoline-1,3-dione derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dioxaspiro[4.4]nonan-6-yl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then further modified to introduce the spirocyclic structure . The reaction conditions often include heating and the use of solvents such as toluene or acetic acid to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solventless reactions and the use of environmentally friendly reagents, are increasingly being adopted in industrial settings .
化学反応の分析
Types of Reactions
2-(1,4-Dioxaspiro[4.4]nonan-6-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds .
科学的研究の応用
2-(1,4-Dioxaspiro[4.4]nonan-6-yl)isoindoline-1,3-dione has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-(1,4-Dioxaspiro[4.4]nonan-6-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to modulate the dopamine receptor D3, which suggests its potential use as an antipsychotic agent . Additionally, the compound may inhibit the aggregation of β-amyloid protein, indicating its potential in the treatment of Alzheimer’s disease . The exact pathways and molecular interactions are still under investigation, but these initial findings highlight its promising therapeutic potential .
類似化合物との比較
Similar Compounds
Isoindoline-1,3-dione: A simpler analog without the spirocyclic structure.
1,4-Dioxaspiro[4.4]nonane: Lacks the isoindoline-1,3-dione moiety.
Phthalimide: Another isoindoline-1,3-dione derivative with different substituents.
Uniqueness
2-(1,4-Dioxaspiro[4.4]nonan-6-yl)isoindoline-1,3-dione is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C15H15NO4 |
|---|---|
分子量 |
273.28 g/mol |
IUPAC名 |
2-(1,4-dioxaspiro[4.4]nonan-9-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H15NO4/c17-13-10-4-1-2-5-11(10)14(18)16(13)12-6-3-7-15(12)19-8-9-20-15/h1-2,4-5,12H,3,6-9H2 |
InChIキー |
QHGLMYAEUQAHRC-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2(C1)OCCO2)N3C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Chloro-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681052.png)

![1-Boc-3-[dihydro-2H-pyran-4(3H)-ylidene]piperidine](/img/structure/B13681085.png)
![(6-Oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane](/img/structure/B13681086.png)
![2-(4-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13681089.png)




![1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidine-3-carboxylic Acid](/img/structure/B13681129.png)




